3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid
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Overview
Description
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of tetrahydro-2H-pyran-3-carboxylic acid, featuring an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid typically involves the acylation of tetrahydro-2H-pyran-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-3-carboxylic acid: The parent compound, lacking the acetamido group.
Oxane-3-carboxylic acid: Another derivative with similar structural features.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related ester compound.
Uniqueness
3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and potential biological activity. This functional group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.
Biological Activity
3-Acetamidotetrahydro-2H-pyran-3-carboxylic acid, a compound with the CAS number 1339430-15-7, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C8H13NO3
- Molecular Weight: 173.19 g/mol
Physical Properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions: Utilizing amino acids and suitable carboxylic acids.
- Functionalization of Tetrahydropyran Derivatives: Employing acetic anhydride and other reagents to introduce the acetamido group.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro tests showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent investigations have explored its potential as an anticancer agent. Preliminary results suggest that it may inhibit cell proliferation in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell growth and apoptosis.
The proposed mechanism involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It might interact with cellular receptors, influencing downstream signaling cascades associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy Study:
- A laboratory study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment:
- A research team evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Tetrahydropyran derivative A | Moderate | Low |
Acetamido derivative B | Low | High |
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetamidooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
WDAQKHOKNQOLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCOC1)C(=O)O |
Origin of Product |
United States |
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